1-Fluoro-4-(trifluoromethoxy)Benzene

Medicinal Chemistry ADME Physicochemical Properties

1-Fluoro-4-(trifluoromethoxy)benzene (CAS 352-67-0) is a fluorinated aromatic building block with the molecular formula C₇H₄F₄O and a molecular weight of 180.10 g/mol. It features a benzene ring substituted with a fluorine atom and a trifluoromethoxy group in para positions.

Molecular Formula C7H4F4O
Molecular Weight 180.1 g/mol
CAS No. 352-67-0
Cat. No. B1294388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-(trifluoromethoxy)Benzene
CAS352-67-0
Molecular FormulaC7H4F4O
Molecular Weight180.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(F)(F)F)F
InChIInChI=1S/C7H4F4O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
InChIKeyJULMJGDXANEQDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-(trifluoromethoxy)benzene (CAS 352-67-0): Key Properties and Comparative Landscape for Procurement


1-Fluoro-4-(trifluoromethoxy)benzene (CAS 352-67-0) is a fluorinated aromatic building block with the molecular formula C₇H₄F₄O and a molecular weight of 180.10 g/mol [1]. It features a benzene ring substituted with a fluorine atom and a trifluoromethoxy group in para positions. The compound is a clear, colorless liquid with a boiling point of 104-105 °C and a density of 1.323 g/mL at 25 °C . It is primarily used as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, leveraging the unique electronic and physicochemical properties conferred by the trifluoromethoxy moiety [2].

Why Analogue Replacement of 1-Fluoro-4-(trifluoromethoxy)benzene Compromises Lead Optimization


The para-trifluoromethoxy substituent is not a simple isostere for methoxy, trifluoromethyl, or halogens; it introduces a unique combination of electron-withdrawing effects, conformational bias, and lipophilicity that cannot be replicated by common alternatives. Direct evidence shows that replacing the -OCF₃ group with -OCH₃ or -CF₃ alters key drug-like properties, including lipophilicity (ΔLogD ≈ 0.7–1.4 units) and metabolic stability [1]. Furthermore, the specific conformational properties of this compound, which involve electron transfer between heteroatoms, can stabilize molecular frameworks and modulate reactivity in ways not seen with other substituents . Therefore, substituting this intermediate without rigorous comparative data can lead to failures in lead optimization, such as reduced target engagement, poor pharmacokinetics, or unexpected metabolic liabilities.

Quantitative Comparative Evidence for 1-Fluoro-4-(trifluoromethoxy)benzene: Why It Outperforms Common Alternatives


Trifluoromethoxy vs. Methoxy: Quantified Lipophilicity and Metabolic Stability Advantage

The trifluoromethoxy (-OCF₃) group significantly increases lipophilicity compared to the methoxy (-OCH₃) group. A direct comparative study on a series of aliphatic derivatives showed that -OCF₃ increased LogD by 0.7–1.4 units relative to -OCH₃ [1]. However, this lipophilicity gain comes with a trade-off in metabolic stability: microsomal stability studies indicated that the trifluoromethoxy group typically decreased metabolic stability compared to either CH₃O- or CF₃-substituted counterparts .

Medicinal Chemistry ADME Physicochemical Properties

Electron Transfer and Conformational Stabilization: A Unique Reactivity Profile

1-Fluoro-4-(trifluoromethoxy)benzene exhibits distinct conformational properties enabling electron transfer between heteroatoms, which stabilizes the molecule and modulates its reactivity . This behavior is not observed in simpler analogues like 4-fluoroanisole or 4-fluorobenzotrifluoride, where such electron transfer pathways are absent.

Physical Organic Chemistry Molecular Electronics Reaction Mechanisms

Enhanced Synthetic Utility as a Versatile Building Block in Patented Pharmaceutical Intermediates

The compound is explicitly claimed as a key intermediate in the synthesis of diverse active ingredients. Patent US 6,677,479 B2 highlights the utility of trifluoromethoxy- and trifluoromethyl-substituted fluoroaromatics for modifying the activity of pharmaceuticals and agrochemicals by altering lipophilicity and dipolar moment [1]. Multiple vendor technical datasheets confirm its established role as an active pharmaceutical intermediate [REFS-2, REFS-3].

Synthetic Chemistry Pharmaceutical Intermediates Agrochemicals

Optimal Application Scenarios for 1-Fluoro-4-(trifluoromethoxy)benzene Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization for Improved Membrane Permeability

Given the demonstrated 0.7–1.4 logD unit increase over methoxy analogues, 1-Fluoro-4-(trifluoromethoxy)benzene is the preferred building block when a lead series suffers from poor cell permeability or low oral bioavailability [1]. The enhanced lipophilicity can improve passive diffusion and target engagement, making it ideal for central nervous system (CNS) drug candidates or compounds requiring high cellular uptake.

Fine-Tuning Metabolic Stability in Drug Candidates

The comparative microsomal stability data indicates that the -OCF₃ group generally reduces metabolic stability relative to -OCH₃ and -CF₃. Therefore, this compound should be prioritized in early-stage drug discovery programs aiming to introduce a metabolically labile site for prodrug strategies or to deliberately lower the half-life of a compound, rather than for increasing stability .

Synthesis of Agrochemicals and Liquid Crystals Requiring Tailored Polarity

As outlined in patent literature, the compound's ability to modify both lipophilicity and dipolar moment makes it a strategic intermediate for designing agrochemicals with optimal leaf penetration and for tuning the dielectric properties of liquid crystal materials [2]. Its established role in this area provides a reliable and well-documented synthetic route for these applications.

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